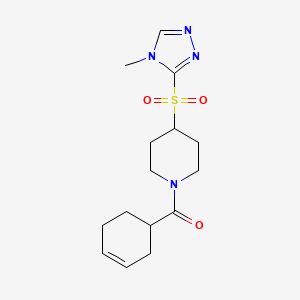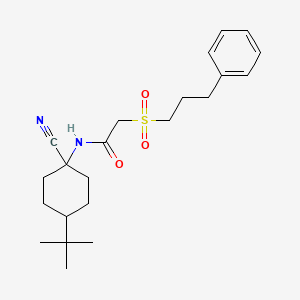
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide, often referred to as TBCA , is a synthetic compound with a complex structure. Let’s break down its components:
- N-(4-tert-butyl-1-cyanocyclohexyl) : This portion of the molecule contains a tert-butyl group, a cyano group, and a cyclohexyl ring. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity.
- 2-(3-phenylpropanesulfonyl)acetamide : This part includes a phenylpropanesulfonyl group attached to an acetamide moiety. The phenyl group contributes to the compound’s lipophilicity, while the sulfonyl group may play a role in its pharmacological properties.
Synthesis Analysis
The synthesis of TBCA involves several steps, including cyclization, acylation, and functional group modifications. Researchers have explored various synthetic routes, optimizing yields and purity. Key reactions include:
- Cyclization : Formation of the cyclohexyl ring through intramolecular reactions.
- Acylation : Introduction of the acetamide group.
- Sulfonylation : Attachment of the phenylpropanesulfonyl group.
Molecular Structure Analysis
TBCA’s molecular formula is C~20~H~28~N~2~O~3~S~2~ . Its three-dimensional structure exhibits spatial arrangements that influence its interactions with biological targets. Computational studies and X-ray crystallography have provided insights into its conformation.
Chemical Reactions Analysis
TBCA’s chemical reactivity involves nucleophilic substitutions, acid-base reactions, and potential transformations of the sulfonyl group. Investigating its behavior under different conditions is crucial for understanding its stability and reactivity.
Physical And Chemical Properties Analysis
- Physical State : TBCA is typically a white crystalline solid.
- Melting Point : Approximately 150–160°C.
- Solubility : Moderately soluble in organic solvents (e.g., DMSO, methanol).
- LogP (Partition Coefficient) : Indicates its lipophilicity.
- Stability : Sensitive to light and moisture; store in a dry, dark place.
Safety And Hazards
- Toxicity : Limited toxicity data available; handle with care.
- Hazardous Reactions : Avoid strong acids or bases.
- Environmental Impact : Dispose of properly; consider environmental implications.
Direcciones Futuras
- Biological Studies : Investigate TBCA’s effects on specific cellular pathways and disease models.
- Structural Modifications : Design analogs with improved pharmacokinetics and target selectivity.
- Clinical Trials : Evaluate TBCA’s therapeutic potential in relevant diseases.
: Source
: Source
: Source
Propiedades
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropylsulfonyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3S/c1-21(2,3)19-11-13-22(17-23,14-12-19)24-20(25)16-28(26,27)15-7-10-18-8-5-4-6-9-18/h4-6,8-9,19H,7,10-16H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJHIVQXWPJLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)CS(=O)(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

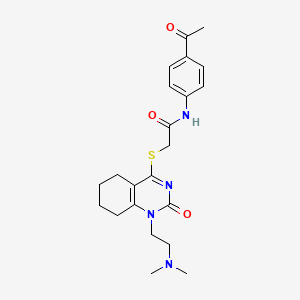
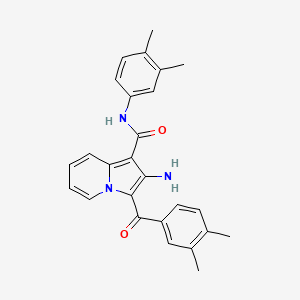
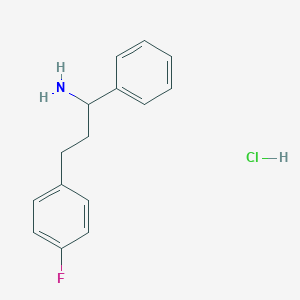
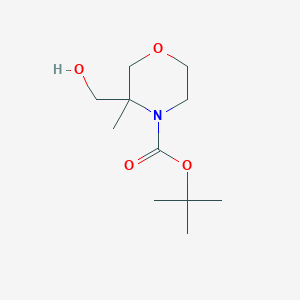
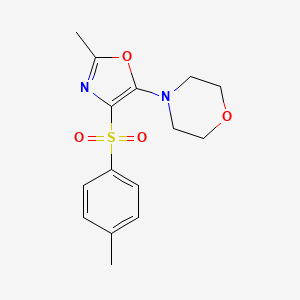
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea](/img/structure/B2759759.png)
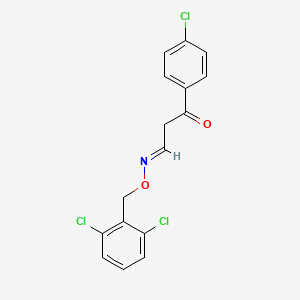
![Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2759761.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2759765.png)
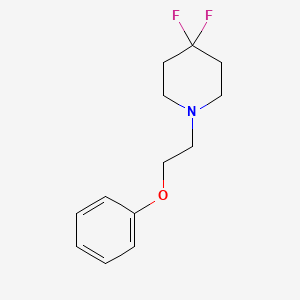
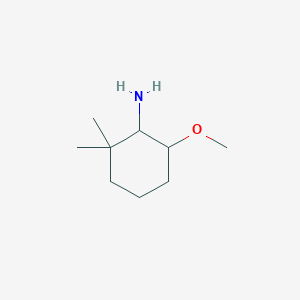
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2759770.png)
![8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2759771.png)
